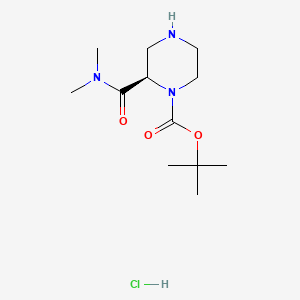

(R)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative. Piperazine-based compounds are known for their diverse biological activities and are frequently found in various pharmaceutical applications

Métodos De Preparación

The synthesis of ®-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride typically involves the protection of the piperazine nitrogen atoms followed by selective functionalization. One common method includes the protection of the NH group of t-butyl ®-3-(hydroxymethyl)piperazine-1-carboxylate as a Cbz-derivative. The reaction of ®-203 with mesyl chloride, followed by treatment with NaCN, gives the protected piperazine (S)-204 . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of flow reactors and microwave-assisted synthesis to improve efficiency .

Análisis De Reacciones Químicas

®-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can be performed to remove protective groups or reduce functional groups.

Aplicaciones Científicas De Investigación

This

Actividad Biológica

(R)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride (CAS Number: 1217825-46-1) is a compound with significant biological activity, particularly in the context of cancer research. This article explores its properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₄ClN₃O₃ |

| Molecular Weight | 293.79 g/mol |

| IUPAC Name | tert-butyl (2R)-2-(dimethylcarbamoyl)piperazine-1-carboxylate; hydrochloride |

| LogP | 1.352 |

| PSA (Polar Surface Area) | 61.88 Ų |

The compound exhibits pro-apoptotic activity across various cancer cell lines, including hematological malignancies such as chronic lymphocytic leukemia (CLL) and solid tumors. It functions as an autophagy inhibitor , impairing the fusion of autophagosomes with lysosomes, which is crucial for cellular degradation processes. This dual action enhances its efficacy against cancer cells by promoting apoptosis while simultaneously blocking survival pathways associated with autophagy .

Anti-Cancer Properties

Research indicates that this compound has demonstrated effectiveness in:

- Inducing Apoptosis : The compound has been shown to activate apoptotic pathways in various cancer models, leading to cell death.

- Inhibiting Autophagy : By disrupting autophagic flux, it increases the sensitivity of cancer cells to chemotherapy agents .

Case Studies

- Hematological Cancer Cells : In studies involving ex-vivo CLL cells, the compound exhibited significant pro-apoptotic effects, highlighting its potential as a therapeutic agent for blood cancers .

- Solid Tumor Cell Lines : The compound was tested on a range of solid tumor cell lines, demonstrating its ability to inhibit cell proliferation and induce cell death through both apoptosis and autophagy inhibition .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, providing insights into how modifications can enhance biological activity. For instance, hybrid molecules combining microtubule-targeting properties with autophagy inhibition have been developed, suggesting a promising avenue for future drug design .

Propiedades

IUPAC Name |

tert-butyl (2R)-2-(dimethylcarbamoyl)piperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O3.ClH/c1-12(2,3)18-11(17)15-7-6-13-8-9(15)10(16)14(4)5;/h9,13H,6-8H2,1-5H3;1H/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCLBCRUJZYOOS-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C(=O)N(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@@H]1C(=O)N(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662671 |

Source

|

| Record name | tert-Butyl (2R)-2-(dimethylcarbamoyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217825-46-1 |

Source

|

| Record name | tert-Butyl (2R)-2-(dimethylcarbamoyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.